

Application Notes and Protocols for Preclinical PET Imaging Using Scandium-43

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Compound of Interest

Compound Name: Sc-43

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Introduction

Scandium-43 (**Sc-43**) is an emerging positron-emitting radionuclide for Positron Emission Tomography (PET) imaging that offers several advantages for preclinical and clinical research. With a half-life of 3.89 hours and lower positron energy compared to Gallium-68 (Ga-68), **Sc-43** provides the potential for higher quality PET images and reduced radiation dose to non-target tissues.^[1] Its longer half-life also allows for the imaging of biological processes with slower pharmacokinetics. This document provides detailed protocols for the production, radiolabeling, and preclinical PET imaging using **Sc-43**, with a focus on DOTA-conjugated peptides.

Production of Scandium-43

Scandium-43 can be produced via cyclotron irradiation of enriched calcium or titanium targets. The choice of production route can influence the final product's radionuclidic purity.

- From Enriched Calcium Targets: The $^{42}\text{Ca}(\text{d},\text{n})^{43}\text{Sc}$ or $^{43}\text{Ca}(\text{p},\text{n})^{43}\text{Sc}$ nuclear reactions can be utilized.^{[1][2][3]} Irradiation of enriched $^{43}\text{CaCO}_3$ targets has been shown to yield hundreds of MBq of **Sc-43**.^{[3][4]} However, this route may also co-produce Sc-44.^{[3][4]}
- From Enriched Titanium Targets: The $^{46}\text{Ti}(\text{p},\alpha)^{43}\text{Sc}$ nuclear reaction on enriched metallic ^{46}Ti targets can produce **Sc-43** with high radionuclidic purity (98.2%).^{[3][4]}

Following irradiation, **Sc-43** is chemically separated and purified using techniques such as extraction chromatography to make it suitable for direct radiolabeling.[\[3\]](#)[\[4\]](#)

Radiolabeling Protocol: [⁴³Sc]Sc-DOTA-Peptide

This protocol describes the radiolabeling of a DOTA-conjugated peptide (e.g., DOTATATE, PSMA-617) with cyclotron-produced **Sc-43**.

Materials:

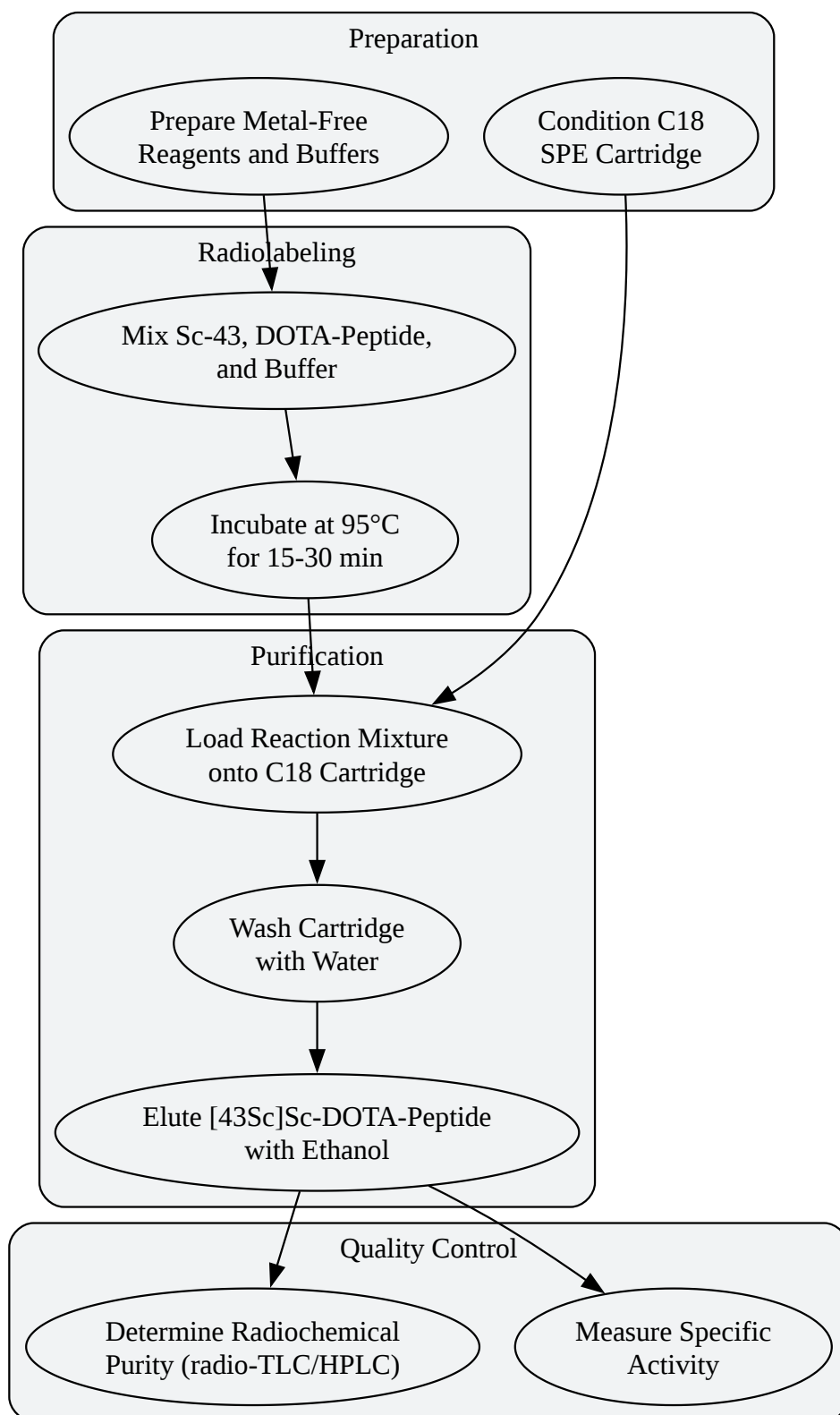
- Scandium-43 chloride in dilute HCl
- DOTA-conjugated peptide
- Metal-free water and reagents
- Sodium acetate buffer (or other suitable buffer)
- C18 Sep-Pak cartridge
- Ethanol
- Sterile water for injection
- Thermomixer or heating block
- Radio-TLC or radio-HPLC system for quality control

Experimental Protocol:

- Preparation:
 - Preheat a thermomixer or heating block to 95°C.[\[1\]](#)[\[2\]](#)
 - Condition a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.
- Radiolabeling Reaction:

- In a sterile, metal-free reaction vial, combine the DOTA-conjugated peptide and a suitable buffer (e.g., sodium acetate) to maintain the optimal pH for chelation.
- Add the **Sc-43** chloride solution to the peptide/buffer mixture.
- Incubate the reaction mixture at 95°C for 15-30 minutes with gentle agitation (e.g., 450 rpm on a thermomixer).[\[1\]](#)
- Purification:
 - After incubation, pass the crude reaction mixture through the conditioned C18 Sep-Pak cartridge.[\[1\]](#)
 - Wash the cartridge with sterile water to remove unreacted **Sc-43** and hydrophilic impurities.
 - Elute the radiolabeled peptide from the cartridge using ethanol.[\[1\]](#)
 - The ethanolic eluate can be further diluted with sterile water or saline for in vivo administration.
- Quality Control:
 - Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. Radiolabeling efficiencies are typically greater than 97%.[\[1\]](#)
 - Measure the specific activity of the [⁴³Sc]Sc-DOTA-peptide. Specific activities as high as 660 µCi/nmole have been achieved.[\[1\]](#)

Below is a diagram illustrating the general workflow for radiolabeling a DOTA-conjugated peptide with Scandium-43.



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Caption: Workflow for the radiolabeling and quality control of [⁴³Sc]Sc-DOTA-peptides.

Preclinical PET Imaging Protocol

This protocol outlines the general procedure for in vivo PET/CT imaging of tumor-bearing mice using a [^{43}Sc]Sc-DOTA-peptide.

Animal Models:

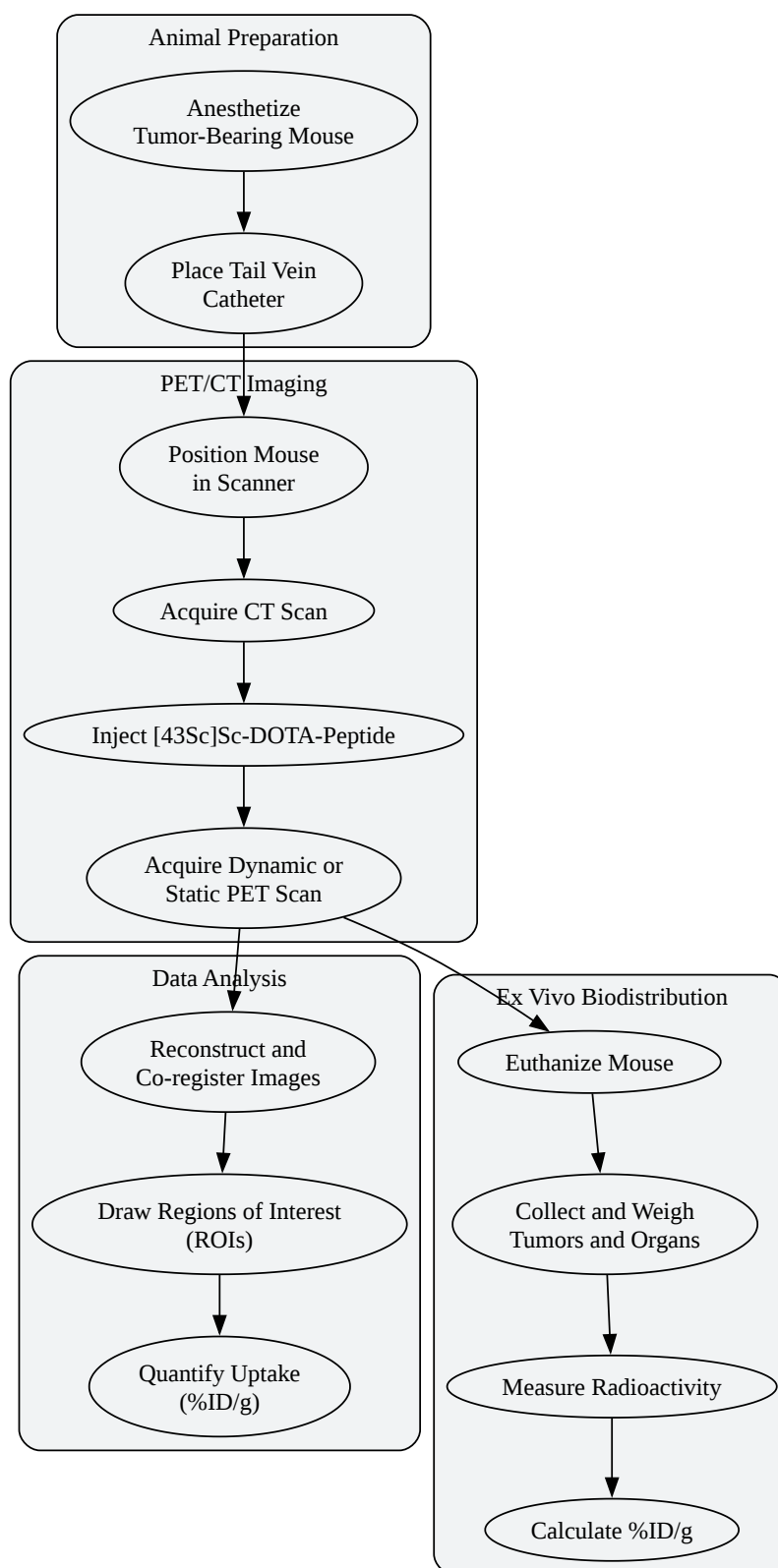
- Immunocompromised mice (e.g., nude mice) are typically used.
- Tumor xenografts are established by subcutaneously injecting human cancer cells that express the target of interest (e.g., SSTR2-overexpressing QGP1-SSTR2 cells for [^{43}Sc]Sc-DOTATATE).[1]

Experimental Protocol:

- Animal Preparation:
 - Anesthetize the tumor-bearing mouse using a suitable anesthetic (e.g., isoflurane).
 - Place a tail vein catheter for intravenous injection of the radiotracer.
- PET/CT Imaging:
 - Position the anesthetized mouse in the PET/CT scanner.
 - Perform a baseline CT scan for anatomical reference and attenuation correction.[1]
 - Inject the [^{43}Sc]Sc-DOTA-peptide (typically a few MBq) via the tail vein catheter.
 - Start a dynamic PET scan immediately before or at the time of injection.[1] The duration of the dynamic scan can vary depending on the study objectives.
 - Alternatively, static PET/CT scans can be acquired at specific time points post-injection (e.g., 1 hour).[1]
- Image Analysis:
 - Reconstruct the PET images using appropriate algorithms.

- Co-register the PET and CT images.
- Draw regions of interest (ROIs) on the images to quantify radiotracer uptake in tumors and various organs.
- Express uptake as a percentage of the injected dose per gram of tissue (%ID/g).
- Biodistribution Studies (Ex Vivo):
 - At the end of the imaging session, euthanize the mouse.
 - Collect tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
 - Weigh the collected tissues and measure the radioactivity in each sample using a gamma counter.
 - Calculate the %ID/g for each tissue to confirm the in vivo PET findings.

The following diagram illustrates the workflow for a preclinical PET imaging study.



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Caption: Workflow for preclinical in vivo PET/CT imaging and ex vivo biodistribution studies.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies using **Sc-43** labeled radiopharmaceuticals.

Table 1: Radiolabeling and Quality Control of [⁴³Sc]Sc-DOTATATE[1]

Parameter	Value
Radiolabeling Efficiency	>97%
Radiochemical Purity	>99%
Specific Activity	up to 660 µCi/nmole

Table 2: In Vitro and In Vivo Uptake of [⁴³Sc]Sc-DOTATATE in a Neuroendocrine Tumor Model[1]

Parameter	Value
In Vitro Cellular Uptake (QGP1-SSTR2 cells)	>60% AA/10 ⁵ cells
In Vitro Internalization (QGP1-SSTR2 cells)	~70% of total uptake
Peak Tumor Uptake in PET Imaging (QGP1-SSTR2 xenografts)	1 hour post-injection
Biodistribution in QGP1-SSTR2 Tumors	~30 %ID/g
Biodistribution in Kidneys	~10 %ID/g
Biodistribution in QGP1 Tumors (control)	~4 %ID/g

Table 3: Physical Properties of Scandium-43 Compared to Other PET Radionuclides[2][5][6]

Radionuclide	Half-life (hours)	Average Positron Energy (keV)
Sc-43	3.89	476
Sc-44	4.04	632
Ga-68	1.13	830
F-18	1.83	250

Conclusion

Scandium-43 is a promising radionuclide for preclinical PET imaging, offering favorable decay characteristics and the ability to be chelated with widely used DOTA-based chelators. The protocols outlined in this document provide a framework for researchers to produce, radiolabel, and utilize **Sc-43** labeled compounds for in vivo imaging studies. The quantitative data presented demonstrates the potential of **Sc-43** radiopharmaceuticals for high-contrast imaging of specific molecular targets. Further research and development of **Sc-43** based radiopharmaceuticals will likely expand their application in preclinical and translational research.

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